molecular formula C15H24N2O4S B2974422 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide CAS No. 1396767-07-9

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide

Cat. No.: B2974422
CAS No.: 1396767-07-9
M. Wt: 328.43
InChI Key: LJJGRUXJHBMERT-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide typically involves multiple steps:

    Formation of the Furan-3-carbonyl Intermediate: The synthesis begins with the preparation of the furan-3-carbonyl chloride from furan-3-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions.

    Piperidine Derivative Formation: The next step involves the reaction of the furan-3-carbonyl chloride with piperidine to form the furan-3-carbonyl piperidine intermediate. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.

    Sulfonamide Formation: The final step involves the reaction of the furan-3-carbonyl piperidine intermediate with butane-1-sulfonyl chloride in the presence of a base like sodium hydroxide (NaOH) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines or thiols

Major Products

    Oxidation: Oxidized furan derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted sul

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-2-3-10-22(19,20)16-11-13-4-7-17(8-5-13)15(18)14-6-9-21-12-14/h6,9,12-13,16H,2-5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJGRUXJHBMERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1CCN(CC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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